molecular formula C19H16N4 B574780 N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline CAS No. 167288-32-6

N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline

Cat. No.: B574780
CAS No.: 167288-32-6
M. Wt: 300.365
InChI Key: RWFJFDMDAKSLIO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a benzotriazole moiety linked to an aniline group through a phenylmethyl bridge, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline typically involves the reaction of benzotriazole with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halogenated aniline in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts such as palladium or copper complexes may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF at 80°C.

Major Products Formed

Scientific Research Applications

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety can also interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is unique due to its specific combination of benzotriazole and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

167288-32-6

Molecular Formula

C19H16N4

Molecular Weight

300.365

IUPAC Name

N-[(R)-benzotriazol-2-yl(phenyl)methyl]aniline

InChI

InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,19-20H/t19-/m1/s1

InChI Key

RWFJFDMDAKSLIO-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3

Synonyms

N ALPHA-DIPHENYLBENZOTRIAZOLEMETHAN-

Origin of Product

United States

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